2-methyl-2-phenylpentan-3-ol

Description

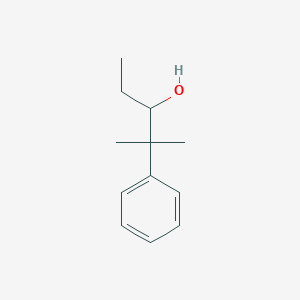

2-Methyl-2-phenylpentan-3-ol (CAS: 4397-09-5) is a tertiary alcohol with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol . Its structure features a phenyl group attached to the second carbon of a pentanol backbone, along with a methyl branch at the same carbon.

Properties

IUPAC Name |

2-methyl-2-phenylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLRVNXIRKQUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-phenylpentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methyl-3-pentanone under controlled conditions to yield the desired alcohol . The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of 2-methyl-2-phenylpentan-3-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-phenylpentan-3-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the alcohol to hydrocarbons using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-methyl-2-phenylpentan-3-one or 2-methyl-2-phenylpentanoic acid.

Reduction: 2-methyl-2-phenylpentane.

Substitution: 2-methyl-2-phenylpentan-3-chloride.

Scientific Research Applications

2-methyl-2-phenylpentan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-phenylpentan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Structural and Functional Differences

- Aromatic vs. Aliphatic Substitution: The phenyl group in 2-methyl-2-phenylpentan-3-ol increases its hydrophobicity and boiling point compared to aliphatic analogs like 2-methyl-3-pentanol. For example, 2-methyl-3-pentanol boils at ~54°C , while the phenyl-substituted compound likely has a significantly higher boiling point due to stronger van der Waals forces.

- Thiol-Containing Analog: 3-Mercapto-2-methylpentanol contains a sulfhydryl group, contributing to its role as a flavor compound in foods like onions . This functional group also increases reactivity, enabling disulfide bond formation.

Physicochemical Properties

- Solubility: The phenyl group reduces water solubility compared to aliphatic alcohols like 2-methyl-3-pentanol.

- Boiling Points: Aliphatic analogs (e.g., 2-methyl-3-pentanol) have lower boiling points (~54°C) , whereas aromatic or halogenated derivatives exhibit higher values due to increased molecular weight and intermolecular forces.

Biological Activity

2-Methyl-2-phenylpentan-3-ol is a tertiary alcohol with the molecular formula CHO and a molecular weight of 178.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Chemical Structure and Properties

The chemical structure of 2-methyl-2-phenylpentan-3-ol features a hydroxyl group (-OH) attached to a tertiary carbon, which is also bonded to a phenyl group. This unique arrangement influences its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties:

Research has indicated that 2-methyl-2-phenylpentan-3-ol exhibits antimicrobial activity against various pathogens. One notable study found its effectiveness against Malassezia furfur, a yeast associated with skin conditions such as dandruff and seborrheic dermatitis . The compound's mechanism of action may involve disrupting the cell membrane integrity of microorganisms, leading to cell death.

Antifungal Activity:

In addition to its antibacterial properties, this compound has been investigated for antifungal applications. Its structure allows it to interact with fungal cell membranes, potentially inhibiting their growth and proliferation.

The biological activity of 2-methyl-2-phenylpentan-3-ol is attributed to its ability to form hydrogen bonds through the hydroxyl group, which can interact with various biological macromolecules. The phenyl group may also engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

A study published in a pharmaceutical journal demonstrated that 2-methyl-2-phenylpentan-3-ol showed significant inhibitory effects against Malassezia furfur. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5% . -

Comparative Analysis:

In comparative studies, 2-methyl-2-phenylpentan-3-ol was found to be more effective than several traditional antifungal agents, suggesting its potential as a novel therapeutic agent in treating fungal infections.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.